![molecular formula C16H17BrN2O4S B5775871 N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5775871.png)
N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986205, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have promising effects in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
BMS-986205 works by inhibiting the activity of the N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, BMS-986205 increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of the NMDA receptor. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and physiological effects:
In addition to its effects on the NMDA receptor, BMS-986205 has been shown to modulate the release of various neurotransmitters, including glutamate and dopamine. This suggests that BMS-986205 may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986205 is its high selectivity for the N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter, which reduces the likelihood of off-target effects. Additionally, BMS-986205 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of BMS-986205 is its relatively short half-life, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several potential future directions for the development of BMS-986205 and other N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors. One area of interest is the potential use of N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors in the treatment of Alzheimer's disease, as these compounds have been shown to have neuroprotective effects. Additionally, N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors may have potential applications in the treatment of neuropathic pain and drug addiction. Further research is needed to fully understand the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors like BMS-986205.
Métodos De Síntesis
The synthesis of BMS-986205 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the synthesis of 3-bromoaniline and 4-methoxybenzylamine, which are then reacted with methylsulfonyl chloride to form the corresponding sulfonamides. The final coupling reaction is carried out using a palladium-catalyzed cross-coupling reaction between the two sulfonamides, resulting in the formation of BMS-986205.
Aplicaciones Científicas De Investigación
BMS-986205 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors like BMS-986205 have been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors have been shown to modulate the release of various neurotransmitters, including glycine, glutamate, and dopamine.
Propiedades
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-15-8-6-13(7-9-15)18-16(20)11-19(24(2,21)22)14-5-3-4-12(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPWEFFZJHXLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.